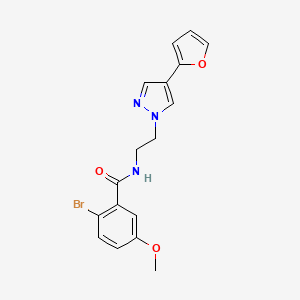

2-bromo-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide

Description

Properties

IUPAC Name |

2-bromo-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-5-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrN3O3/c1-23-13-4-5-15(18)14(9-13)17(22)19-6-7-21-11-12(10-20-21)16-3-2-8-24-16/h2-5,8-11H,6-7H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVRLSINSPKCSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)NCCN2C=C(C=N2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide typically involves multi-step organic reactions. One common method involves the initial formation of the furan and pyrazole rings, followed by their coupling with the benzamide moiety. The bromination step is usually carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe) under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while substitution of the bromine atom could produce various substituted derivatives.

Scientific Research Applications

2-bromo-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

Material Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and pyrazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

2-bromo-N-(2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide: Similar structure with a thiophene ring instead of a furan ring.

2-bromo-N-(2-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide: Contains a pyridine ring instead of a furan ring.

Uniqueness

The presence of the furan ring in 2-bromo-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide imparts unique electronic and steric properties compared to its analogs with thiophene or pyridine rings. This can influence its reactivity, binding affinity, and overall biological activity, making it a distinct compound with specific advantages in certain applications.

Biological Activity

2-Bromo-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide is a complex organic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This compound features a bromine atom, furan and pyrazole rings, and a methoxybenzamide moiety, which contribute to its unique properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-bromo-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide is with a molecular weight of approximately 390.2 g/mol. The presence of the furan and pyrazole rings is significant for its biological activity, as these structures are known to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C17H16BrN3O3 |

| Molecular Weight | 390.2 g/mol |

| CAS Number | 2034511-85-6 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The halogen (bromine) can enhance the reactivity of the compound, facilitating interactions that lead to biological effects.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Interaction: It may bind to cellular receptors, modulating signal transduction pathways that influence cell growth and apoptosis.

- Antimicrobial Activity: Similar compounds have shown effectiveness against various bacterial strains, suggesting potential antimicrobial properties.

Biological Activity Studies

Recent studies have explored the biological activity of related compounds with similar structures, indicating potential applications in cancer therapy and antimicrobial treatments.

Anticancer Activity

Research indicates that compounds containing pyrazole derivatives exhibit antiproliferative effects against several cancer cell lines. For instance, studies have shown that pyrazole derivatives can induce apoptosis in cancer cells through the modulation of apoptotic pathways.

Antimicrobial Activity

Compounds similar to 2-bromo-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that the compound may possess similar properties, potentially making it useful in treating infections.

Case Studies

-

Anticancer Efficacy:

A study evaluated the efficacy of pyrazole derivatives on MCF-7 breast cancer cells, demonstrating significant inhibition of cell proliferation (IC50 = 5.0 μM). This indicates that structural modifications can enhance anticancer activity. -

Antimicrobial Testing:

Another research project tested various derivatives against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyrazole ring via cyclization of furan-2-carbaldehyde with hydrazine derivatives under reflux in ethanol .

- Step 2 : Bromination of the benzamide core using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C to ensure regioselectivity .

- Step 3 : Amide coupling using EDCI/HOBt in DMF to link the brominated benzamide to the pyrazole-ethylamine intermediate .

- Yield Optimization : Use anhydrous solvents, inert atmosphere (N₂/Ar), and monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in DMSO-d₆ identifies substituent positions (e.g., methoxy at δ 3.8 ppm, pyrazole protons at δ 7.2–8.1 ppm) .

- X-ray Crystallography : Refine crystal structures using SHELXL (v.2018) with high-resolution data (R-factor < 0.05). The trifluoromethoxy group in analogs shows distinct torsion angles influencing molecular packing .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 443.05) .

Q. How is initial biological screening conducted for this compound?

- Methodological Answer :

- Target Selection : Prioritize kinases (e.g., PLK1) or antimicrobial targets (e.g., S. aureus enzymes) based on structural analogs .

- Assays : Use fluorescence polarization for binding affinity or microdilution for MIC (minimum inhibitory concentration) testing .

- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 replicates .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with PLK1’s polo-box domain (PDB: 3THB). The furan-pyrazole moiety shows π-π stacking with Phe residues, while the bromine atom enhances hydrophobic interactions .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2.0 Å) and hydrogen bond occupancy .

Q. How should contradictory bioactivity data between in vitro and cell-based assays be resolved?

- Methodological Answer :

- Solubility Check : Measure solubility in PBS/DMSO. Low solubility (e.g., <10 µM) may cause false negatives in cell assays .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Use LC-MS to quantify parent compound loss .

- Off-Target Profiling : Screen against a panel of 50+ kinases/phosphatases to identify non-specific interactions .

Q. What strategies improve solubility and formulation for in vivo studies?

- Methodological Answer :

- Prodrug Design : Introduce PEGylated groups or phosphate esters at the methoxy position to enhance aqueous solubility .

- Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 150–200 nm) for sustained release. Characterize with dynamic light scattering (DLS) .

Q. What mechanistic insights explain its inhibitory effects on enzymes like COX-2 or CYP3A4?

- Methodological Answer :

- Enzyme Kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). For COX-2, IC₅₀ values <1 µM suggest strong binding to the active site .

- Mutagenesis Studies : Replace key residues (e.g., Arg120 in COX-2) to validate hydrogen bonding with the benzamide carbonyl .

Q. How can synergistic effects with existing therapies (e.g., cisplatin) be quantified?

- Methodological Answer :

- Combination Index (CI) : Use CompuSyn software to calculate CI values (<1.0 indicates synergy). For example, CI = 0.3 at 50% inhibition in ovarian cancer cells .

- Pathway Analysis : Perform RNA-seq to identify upregulated apoptosis markers (e.g., Bax, caspase-3) in combination-treated vs. monotherapy groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.